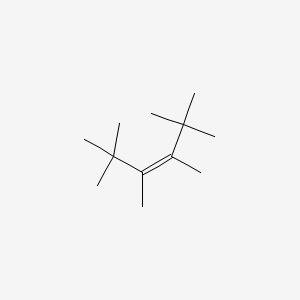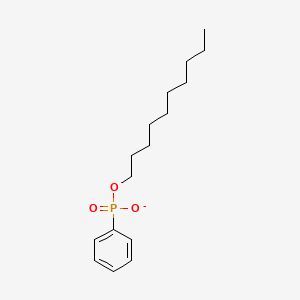
Decyl phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl phenylphosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic group and two oxygen atoms this compound specifically features a decyl group (a ten-carbon alkyl chain) and a phenyl group (a benzene ring) attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyl phenylphosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethyl phosphite with decyl bromide in the presence of a base can yield this compound .
Another method involves the palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl halides. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Michaelis-Arbuzov reaction is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Decyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in this compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Decyl phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of decyl phenylphosphonate involves its interaction with molecular targets and pathways. In biological systems, phosphonates can mimic phosphate esters, allowing them to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl methylphosphonate
- Ethyl phenylphosphonate
- Diphenyl phosphonate
Uniqueness
Decyl phenylphosphonate is unique due to its long alkyl chain (decyl group) and phenyl group, which impart distinct hydrophobic and aromatic properties. This combination makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and anti-corrosion agents .
Propiedades
Número CAS |
52299-33-9 |
|---|---|
Fórmula molecular |
C16H26O3P- |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
decoxy(phenyl)phosphinate |
InChI |
InChI=1S/C16H27O3P/c1-2-3-4-5-6-7-8-12-15-19-20(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18)/p-1 |
Clave InChI |
SODGRQZWCNTQSG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


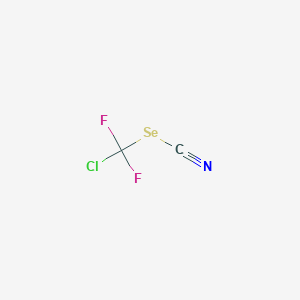
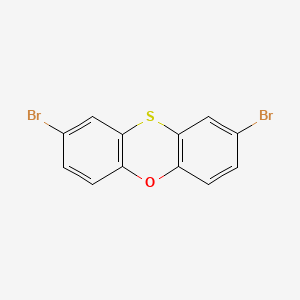


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)

![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
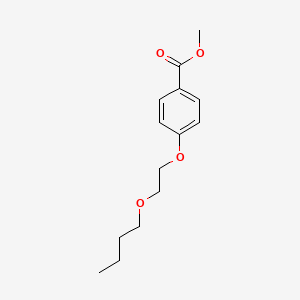
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)

